molecular formula C14H16N2S B13940884 2-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzothiazole

2-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzothiazole

Cat. No.: B13940884
M. Wt: 244.36 g/mol
InChI Key: COOMGDQADHDAFA-UHFFFAOYSA-N
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Description

2-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .

Scientific Research Applications

2-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzothiazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzothiazole is unique due to its specific combination of benzothiazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H16N2S

Molecular Weight

244.36 g/mol

IUPAC Name

2-methyl-5-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)-1,3-benzothiazole

InChI

InChI=1S/C14H16N2S/c1-9-3-5-12(15-8-9)11-4-6-14-13(7-11)16-10(2)17-14/h4,6-7,9H,3,5,8H2,1-2H3

InChI Key

COOMGDQADHDAFA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=NC1)C2=CC3=C(C=C2)SC(=N3)C

Origin of Product

United States

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